molecular formula C7H14N4 B13526254 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine

Cat. No.: B13526254
M. Wt: 154.21 g/mol
InChI Key: KQGKYHBPMNKLGC-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered ring compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted triazole compounds with various functional groups.

Scientific Research Applications

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar chemical properties.

    1,2,4-Triazole: A closely related compound with different substitution patterns.

    Imidazole: A five-membered ring compound with two nitrogen atoms, similar in structure and reactivity.

Uniqueness

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-3-6-9-7(4-5-8)11(2)10-6/h3-5,8H2,1-2H3

InChI Key

KQGKYHBPMNKLGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CCN)C

Origin of Product

United States

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